3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C22H18BrN3O3 This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
The synthesis of 3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions . One common synthetic route includes:
Electrophilic Aromatic Substitution:
Coupling Reactions: The formation of the oxazolo[4,5-b]pyridine moiety through a series of reactions involving nucleophilic substitution and cyclization.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar compounds to 3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing compounds . These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H18BrN3O3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
3-bromo-4-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18BrN3O3/c1-3-28-18-9-7-14(12-16(18)23)21(27)25-17-8-6-15(11-13(17)2)22-26-20-19(29-22)5-4-10-24-20/h4-12H,3H2,1-2H3,(H,25,27) |
InChI Key |
HBRNNQXCQUIHEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)Br |
Origin of Product |
United States |
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